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molecular formula C2H3NO2 B032686 Nitroethylene CAS No. 3638-64-0

Nitroethylene

Cat. No. B032686
M. Wt: 73.05 g/mol
InChI Key: RPMXALUWKZHYOV-UHFFFAOYSA-N
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Patent
US06956042B2

Procedure details

Lithium diisopropylamide was prepared at 0° C. from lithium diisopropylamine (193.53 mg, 1.91 mmol) and n-butyllithium (0.764 mL, 1.91 mmol) under N2. It was added via cannula to a stirring solution of ethyl quinuclidine-2-carboxylate (320 mg, 1.74 mmol) in dry THF (10 mL) at −78° C. After 1 h, a solution of nitroethylene (140.41 mg, 1.91 mmol) in THF (5 mL) was added dropwise to the reaction mixture. After stirring for 2 h at −78° C., the reaction was quenched by adding a saturated solution of ammonium chloride (20 mL). It was extracted with ethyl acetate (5×25 mL), dried (Na2SO4), filtered and concentrated by rotary evaporation to give 325 mg (70% pure) ethyl 2-(2-nitroethyl)quinuclidine-2-carboxylate as a light brown liquid, which was taken on to the next step without further purification.
Quantity
193.53 mg
Type
reactant
Reaction Step One
Quantity
0.764 mL
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
140.41 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li].C([Li:13])CCC.[N:14]12[CH2:21][CH2:20][CH:17]([CH2:18][CH2:19]1)[CH2:16][CH:15]2[C:22]([O:24][CH2:25][CH3:26])=[O:23].[N+:27]([CH:30]=[CH2:31])([O-:29])=[O:28]>C1COCC1>[CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li+:13].[N+:27]([CH2:30][CH2:31][C:15]1([C:22]([O:24][CH2:25][CH3:26])=[O:23])[CH2:16][CH:17]2[CH2:20][CH2:21][N:14]1[CH2:19][CH2:18]2)([O-:29])=[O:28] |f:0.1,6.7,^1:7|

Inputs

Step One
Name
Quantity
193.53 mg
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
0.764 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
N12C(CC(CC1)CC2)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
140.41 mg
Type
reactant
Smiles
[N+](=O)([O-])C=C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding a saturated solution of ammonium chloride (20 mL)
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ethyl acetate (5×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Type
product
Smiles
[N+](=O)([O-])CCC1(N2CCC(C1)CC2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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